Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester
CAS No.: 72639-39-5
Cat. No.: VC16614412
Molecular Formula: C31H24N4O8S
Molecular Weight: 612.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72639-39-5 |
|---|---|
| Molecular Formula | C31H24N4O8S |
| Molecular Weight | 612.6 g/mol |
| IUPAC Name | (4-nitrophenyl) 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate |
| Standard InChI | InChI=1S/C31H24N4O8S/c1-19-7-3-6-10-26(19)32-31(37)25-17-20-8-4-5-9-24(20)29(30(25)36)34-33-27-18-23(15-16-28(27)42-2)44(40,41)43-22-13-11-21(12-14-22)35(38)39/h3-18,36H,1-2H3,(H,32,37) |
| Standard InChI Key | SECAKRZQBSFFML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)OC5=CC=C(C=C5)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Nomenclature
Systematic Breakdown
The compound’s IUPAC name reveals a multi-component architecture:
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Core: A benzenesulfonic acid group substituted at the 3-position with a diazenyl (–N=N–) linker .
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Naphthalenyl moiety: A 1-naphthalenyl unit bearing a hydroxyl (–OH) at the 2-position and an amide group (–NHC(O)–) at the 3-position, the latter connected to a 2-methylphenyl group .
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Methoxy group: A –OCH₃ substituent at the 4-position of the benzene ring.
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Esterification: The sulfonic acid (–SO₃H) is esterified with 4-nitrophenol, forming a 4-nitrophenyl ester .
Structural Features
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Conjugation: The azo (–N=N–) bond bridges the benzenesulfonic acid and naphthalenyl groups, creating an extended conjugated system responsible for chromophoric properties .
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Steric effects: The 2-methylphenyl amide and 4-methoxy groups introduce steric hindrance, potentially influencing crystal packing and solubility .
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Polarity: The sulfonic acid ester and hydroxyl group enhance polarity, while the aromatic systems contribute hydrophobicity .
Table 1: Hypothetical Physicochemical Properties (Extrapolated from Analogues)
Synthetic Pathways
Diazotization and Coupling
The synthesis likely follows a classic azo dye preparation route :
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Diazotization: A benzenesulfonic acid derivative (e.g., 3-amino-4-methoxybenzenesulfonic acid) is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
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Coupling: The diazonium salt reacts with a naphthol precursor (e.g., 2-hydroxy-3-[(2-methylphenyl)carbamoyl]-1-naphthalenol) under alkaline conditions, forming the azo linkage .
Esterification
The sulfonic acid group is esterified with 4-nitrophenol via:
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Acid chloride intermediate: Treatment with PCl₅ converts –SO₃H to –SO₂Cl, followed by reaction with 4-nitrophenol .
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Direct coupling: Using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous conditions .
Physicochemical Characterization
Spectroscopic Analysis
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UV-Vis: A strong absorption band at ~500 nm (orange-red) is anticipated due to the azo chromophore and extended conjugation . Bathochromic shifts may occur from electron-donating groups (–OCH₃) and auxochromes (–OH) .
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IR spectroscopy: Key peaks include:
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NMR: Complex splitting patterns are expected from aromatic protons, with distinct signals for the 4-nitrophenyl ester (δ 8.2–8.4 ppm, doublets) .
Thermal Stability
The 4-nitrophenyl ester group enhances thermal resilience compared to sodium sulfonate salts, with decomposition likely above 180°C . Differential scanning calorimetry (DSC) would reveal endothermic peaks corresponding to melting and exothermic decomposition events.
Functional Applications
Industrial Dyes and Pigments
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Textile dyeing: The sulfonic acid ester improves water resistance compared to ionic sulfonates, making the compound suitable for polyester or nylon fabrics .
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Ink formulations: High chroma and stability under UV exposure are advantageous for printing inks .
Biomedical Imaging
The azo group’s redox activity and nitro group’s electron-withdrawing properties suggest potential as a pH-sensitive probe or contrast agent, though toxicity studies would be required .
Catalysis
The –SO₃ ester may act as a leaving group in nucleophilic substitution reactions, enabling use in catalytic systems or polymer crosslinking .
Research Gaps and Future Directions
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Synthetic optimization: Detailed studies on coupling efficiency and esterification yields are needed .
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Environmental impact: Biodegradability and toxicity profiling remain unexplored, critical for industrial adoption .
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Advanced applications: Investigations into photodynamic therapy or organic semiconductors could leverage its electronic properties .
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